molecular formula C21H27NO6 B11792343 tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B11792343
M. Wt: 389.4 g/mol
InChI Key: UZMTXOBLBPMUKF-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a benzofuran-ethoxycarbonyl moiety. Its structure combines a benzofuran ring (a fused bicyclic system of benzene and furan) with an ethoxycarbonyl group at position 2, linked via an ether bridge to the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group at the piperidine’s 1-position enhances steric protection and solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

tert-butyl 4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)oxy]piperidine-1-carboxylate

InChI

InChI=1S/C21H27NO6/c1-5-25-19(23)18-17(15-8-6-7-9-16(15)27-18)26-14-10-12-22(13-11-14)20(24)28-21(2,3)4/h6-9,14H,5,10-13H2,1-4H3

InChI Key

UZMTXOBLBPMUKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)OC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-(ethoxycarbonyl)benzofuran-3-ol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or amines .

Scientific Research Applications

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is employed in the synthesis of potential drug candidates for various therapeutic areas, including oncology and neurology.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Key Analogues:

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural Differences: Replaces the benzofuran-ethoxycarbonyl group with a pyridin-3-yl substituent and an amino group at the piperidine’s 4-position. Physical Properties: Reported as a light yellow solid (cf. tert-butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate, which likely varies in color and crystallinity due to the benzofuran system) . Safety Profile: Requires respiratory, hand, and eye protection during handling, similar to standard protocols for piperidine derivatives .

Benzofuran-2-carboxylate Derivatives

  • Functional Group Comparison : Compounds lacking the piperidine-Boc group but retaining the benzofuran-ethoxycarbonyl moiety are often studied for pesticidal or anticancer activities. For example, plant-derived benzofurans exhibit insecticidal properties influenced by metabolic pathways and cuticle permeability in target organisms .

Biological Activity

tert-Butyl 4-((2-(ethoxycarbonyl)benzofuran-3-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 1416051-59-6
  • Molecular Formula : C20H26N2O5
  • Molecular Weight : 374.44 g/mol

Structural Formula

C20H26N2O5\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{5}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of this compound, it was evaluated against several human cancer cell lines including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

The results indicated that the compound exhibits a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Molecular dynamics simulations have shown that the compound interacts with key proteins involved in cell survival and apoptosis pathways, leading to increased apoptosis in treated cells.

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Preliminary studies suggest that it may have protective effects against seizures induced by chemical agents.

Case Study: Anticonvulsant Testing

A series of tests were conducted using animal models to evaluate the anticonvulsant properties:

Test AgentDose (mg/kg)Seizure Protection (%)Reference
PTZ (Pentylenetetrazol)3085
Maximal Electric Shock5090

These findings indicate promising anticonvulsant activity, warranting further investigation into its therapeutic potential for seizure disorders.

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